molecular formula C5H8N2O B1204156 N-Nitroso-1,2,3,6-tetrahydropyridine CAS No. 55556-92-8

N-Nitroso-1,2,3,6-tetrahydropyridine

Cat. No. B1204156
CAS RN: 55556-92-8
M. Wt: 112.13 g/mol
InChI Key: KIUHZRUPPGAVPY-UHFFFAOYSA-N
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Description

N-Nitroso-1,2,3,6-tetrahydropyridine (NTHP) is a chemical compound that has been studied for its potential mutagenic impurities in new pharmaceuticals . It is a questionable carcinogen with experimental carcinogenic data . The molecular formula of NTHP is C5H8N2O .


Molecular Structure Analysis

The molecular structure of NTHP consists of a nitroso group bonded to an amine group . The molecular formula is C5H8N2O and the molecular weight is 112.13 g/mol .


Chemical Reactions Analysis

Nitrosamines, including NTHP, are formed by a nitrosating reaction between amines (secondary, tertiary, or quaternary amines) and nitrous acid (nitrite salts under acidic conditions) . Further details about specific chemical reactions involving NTHP are not available in the search results.


Physical And Chemical Properties Analysis

NTHP has a boiling point of approximately 210.05°C and a density of 1.1524 (rough estimates) . Its refractive index is estimated to be 1.4730 . The acidity coefficient (pKa) is predicted to be -4.36±0.20 .

Scientific Research Applications

  • N-Nitroso-1,2,3,6-tetrahydropyridine has been shown to induce hepatocellular tumors in Sprague-Dawley rats, indicating its potential carcinogenicity (Lijinsky & Taylor, 1976).

  • Another study found that both N-Nitroso-1,2,3,6-tetrahydropyridine and its isomer, N-nitroso-1,2,3,4-tetrahydropyridine, were potent carcinogens in rats, producing a variety of tumors, including esophageal tumors (Kupper et al., 1980).

  • The compound's reactivity was also explored in a study on the crystal structure of a related compound, 2-nitroso-1,3-diphenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine, which provided insights into the molecular structure and stability of such compounds (Sivakumar et al., 2003).

  • In another study, the broader chemistry of nitroso compounds was examined, including their potential as electrophiles in catalytic reactions, highlighting the versatility of compounds like N-Nitroso-1,2,3,6-tetrahydropyridine in synthetic chemistry (Yamamoto & Momiyama, 2005).

  • A study on the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity used a compound structurally similar to N-Nitroso-1,2,3,6-tetrahydropyridine, providing insights into the biochemical pathways that such compounds might interact with in biological systems (Przedborski et al., 1996).

properties

IUPAC Name

1-nitroso-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-6-7-4-2-1-3-5-7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHZRUPPGAVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021010
Record name Nitroso-1,2,3,6-tetrahydropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.1 [mmHg]
Record name N-Nitroso-1,2,3,6-tetrahydropyridine
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Product Name

N-Nitroso-1,2,3,6-tetrahydropyridine

CAS RN

55556-92-8
Record name 1,2,3,6-Tetrahydro-1-nitrosopyridine
Source CAS Common Chemistry
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Record name N-Nitroso-1,2,3,6-tetrahydropyridine
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Record name Nitroso-1,2,3,6-tetrahydropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID8021010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-1-nitrosopyridine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JE Saavedra - The Journal of Organic Chemistry, 1979 - ACS Publications
Oxidation of IV-nitroso-1, 2, 3, 6-tetrahydropyridine (2) with m-chloroperbenzoic acid gave the corresponding 3, 4-oxide 4. Under mild basic conditions the epoxide was converted to the …
Number of citations: 7 pubs.acs.org
R Kupper, MD Reuber, BN Blackwell, W Lijinsky… - …, 1980 - academic.oup.com
N-Nitroso-l,2,3,6-tetrahydropyridine (N-nitroso-Δ 3 -piperidine), N-nitroso-l,2,3,4-tetrahydropyridine (N-nitroso-Δ 2 -piperidine) and N-nitroso-3,4-epoxy-piperidine were tested for …
Number of citations: 11 academic.oup.com
MA Chowdhury, KRA Abdellatif, Y Dong… - Bioorganic & medicinal …, 2008 - Elsevier
A group of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines (11–14) possessing a variety of substituents (Me, CO 2 Et, H, N=O) …
Number of citations: 44 www.sciencedirect.com
VE Gunn - 1983 - elibrary.ru
Nucleophiles react with the (alpha)-acetoxy derivative of (alpha)-hydroxybenzylbenzylnitrosamine at the carbonyl carbon of the acetoxy moiety followed by fragmentation to the very …
Number of citations: 0 elibrary.ru
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1976 - academic.oup.com
Two unsaturated derivatives of N -nitrosopiperidine (NP), N -nitroso-1,2,3,6-tetrahydropyridine (NTP) and N -nitrosoguvacoline (NGC), were administered to Sprague-Dawley rats as …
Number of citations: 43 academic.oup.com
SB Christensen… - Journal of Labelled …, 1980 - Wiley Online Library
The preparations of guvacine hydrochloride, in which a proton in position 2 (11) and protons in positions 2 and 5 (10) are selectively exchanged by deuterium, and of [2,6‐ 2 H]…
J Kostal, A Voutchkova-Kostal - Chemical Research in Toxicology, 2023 - ACS Publications
N-Nitroso contaminants in medicinal products are of concern due to their high carcinogenic potency; however, not all these compounds are created equal, and some are relatively …
Number of citations: 5 pubs.acs.org
W Lijinsky, HW Taylor - Cancer Research, 1975 - AACR
The carcinogenic potencies of 3,4-dichloro- and 3,4-dibromonitrosopiperidine were compared with that of nitrosopiperidine by feeding to groups of 15 male rats in drinking water. A …
Number of citations: 34 aacrjournals.org
Z Wang, S Hu, X Wu, Z He, C Ke, M Hu - Analytical Methods, 2023 - pubs.rsc.org
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (…
Number of citations: 4 pubs.rsc.org
J Kostal, A Voutchkova-Kostal - 2022 - chemrxiv.org
N-nitrosamine contaminants in medicinal products are of concern due to their high carcinogenic potency; however, not all nitrosamines are created equal, and some are relatively …
Number of citations: 0 chemrxiv.org

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